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Bromperidol Pharmacokinetic Data Summary

The table below consolidates

the available quantitative data and findings

on bromperidol's

pharmacokinetics.
Parameter Species Findings / Value Notes
Absorption Human (T_{max}): 3.9 £0.9 hours [1] Time to reach maximum
plasma concentration.
Dog (T_{max}): 4-7 hours; Max After a 0.16 mg/kg oral dose.
concentration: ~4 ng/mL [2]

Distribution Rat Rapid and prolonged uptake into Study used high specific
brain, liver, and kidneys; low blood activity radiobrominated
concentrations [3] bromperidol.

Metabolism Rat & Dog Oxidative N-dealkylation is the Fate is similar to haloperidol.

major metabolic pathway [2]
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Parameter Species Findings / Value Notes
Invitro/In  Metabolized by the polymorphic Genetic polymorphism can
silico CYP2D6 enzyme [4] [5] cause variability in
metabolism.
Excretion Rat Urine: 35% of dose (mainly polar Urine contains trace amounts
acidic metabolites); Feces: ~10% of unchanged drug.
[2]
Dog Urine: 46% of dose within 4 days;

Feces: ~10% [2]

Elimination Half- Human 20.4 + 3.7 hours [1]
life ((t_{1/2}))

Dog Approximately 30 hours (terminal
phase) [2]
Clearance Human 1.37 £ 0.52 mL/h/kg [1]
Protein Binding Human Not Available [6] Data is marked as "Not
Available" in the DrugBank
record.

Detailed Experimental Methodologies

The key findings in the table above are derived from specific experimental protocols. Here is a detailed look

at the methodologies for the core studies.

Protocol: Tissue Distribution Study in Rats [3]

¢ Objective: To determine the tissue distribution of bromperidol using high-specific-activity
radiolabeled compounds.

e Tracer Synthesis: High specific activity [’>Br]- and [’’Br]bromperidol (exceeding 10,000 Ci/mmol)
was synthesized via regiospecific radiobromination of a trimethylstannylated analogue of
bromperidol.
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e Procedure:

o Radiolabeling: The substrate (4-[4-[4-(Trimethylstannyl)phenyl]-4-hydroxypiperidino]-4'-
fluorobutyrophenone) was reacted with no-carrier-added 7>Br~ or 7’Br~ using H202/CH3COOH
for oxidation.

o Purification: The product was purified using preparative HPLC, achieving a 35% radiochemical
yield within a 30-minute preparation time.

o Administration & Measurement: The radiolabeled bromperidol was administered to rats, and
its concentration was measured over time in various tissues (brain, liver, kidneys, blood) using
tracer techniques.

Protocol: Oral Absorption, Excretion, and Metabolism in Rats
and Dogs [2]

¢ Objective: To investigate the absorption, excretion, and metabolic fate of an oral dose of
bromperidol.
e Dosing: A 0.16 mg/kg oral dose of tritiated bromperidol (bromperidol-3H) was administered.
e Sample Collection and Analysis:
o Plasma & Tissue Levels: Plasma levels of unchanged bromperidol were measured over
time. Tissue distribution was followed in rats.
o Excretion: Total radioactivity was measured in urine and feces collected over several days.
o Metabolite Identification:
= Inverse Isotope Dilution: This technique was used to identify specific metabolites.
= Analysis: The urinary radioactive fraction was analyzed and found to consist mainly of
polar acidic metabolites, identified as the glycine conjugate of p-fluorophenylacetic acid.

Protocol: Dopamine D2 Receptor Binding Kinetics [7]

e Objective: To measure the target binding kinetics of bromperidol and other D2 receptor antagonists.
¢ Method: Kinetic Probe Competition Assay (kPCA):

o Receptor Preparation: Frozen cells with a terbium-labeled human dopamine D2 receptor were
prepared in Tag-lite buffer.

o Competition Binding: The cells were dispensed into 384-well plates containing a constant
concentration of a red fluorescent agonist tracer (PPHT-based) and varying concentrations of
unlabeled bromperidol.

o Measurement: A time-resolved FRET (TR-FRET) signal was measured over time. The
association (kon) and dissociation (koff) rate constants were determined by analyzing the
competitive binding curves.
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Metabolic Pathway and Implications

The following diagram illustrates the primary metabolic pathway of bromperidol and its key clinical

implication, as identified in the research.
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Simplified metabolic pathway of bromperidol and its clinical implication.

Knowledge Gaps and Research Notes

¢ Limited Contemporary Data: Much of the foundational data, especially on metabolism and
excretion, comes from a 1978 animal study [2]. The most recent human pharmacokinetic study was
published in 2006 [1].

e Uncharacterized Parameters: Authoritative sources like DrugBank Online currently list critical
parameters—including volume of distribution, protein binding, and full metabolic profile—as "Not
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Available" [6].

Future research using modern analytical techniques is needed to fully elucidate bromperidol's

pharmacokinetic profile, particularly in humans.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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